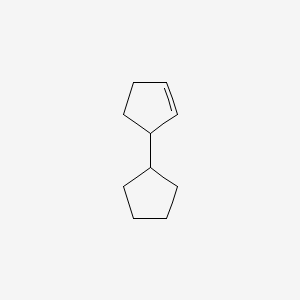
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine is a complex organic compound that belongs to the class of tetrahydrothiopyranoindoles This compound is characterized by the presence of a chlorine atom, a tetrahydrothiopyrano ring fused to an indole structure, and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine typically involves a multi-step process. One efficient method is the base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This one-pot method is regio- and stereoselective, producing the desired tetrahydrothiopyranoindoles in good yields and short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, into the molecule.
科学的研究の応用
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter receptors or ion channels .
類似化合物との比較
Similar Compounds
2,3,4,9-Tetrahydrothiopyrano(2,3-b)indole derivatives: These compounds share the core tetrahydrothiopyranoindole structure but differ in their substituents.
Indole derivatives: Compounds like N-arylsulfonyl-3-acetylindole have similar indole cores but different functional groups.
Uniqueness
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine is unique due to the presence of the chlorine atom and the specific arrangement of its functional groups
特性
CAS番号 |
73425-51-1 |
|---|---|
分子式 |
C12H13ClN2S |
分子量 |
252.76 g/mol |
IUPAC名 |
(6-chloro-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-yl)methanamine |
InChI |
InChI=1S/C12H13ClN2S/c13-8-1-2-10-9(5-8)11-7(6-14)3-4-16-12(11)15-10/h1-2,5,7,15H,3-4,6,14H2 |
InChIキー |
SXGIUXPCEVZFRI-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C(C1CN)C3=C(N2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)

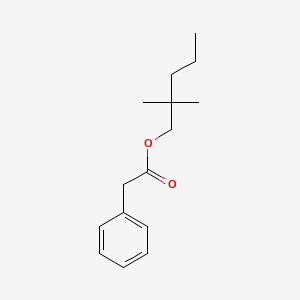
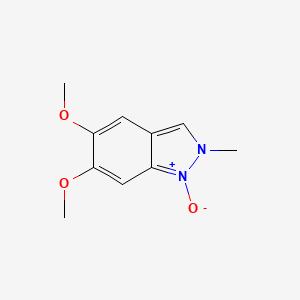
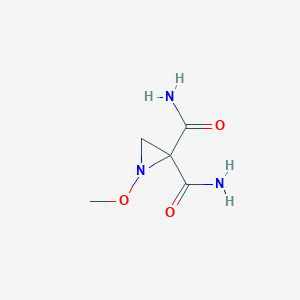

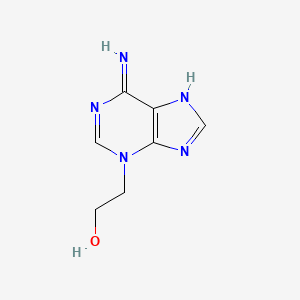

![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

